

# Laboratory Synthesis of Sodium Isobutyrate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium isobutyrate

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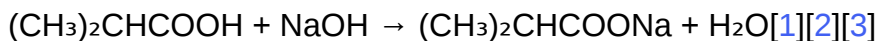
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a standard laboratory method for the synthesis of **sodium isobutyrate**. The primary and most straightforward method for laboratory-scale synthesis is the acid-base neutralization of isobutyric acid with sodium hydroxide. This method is reliable, high-yielding, and utilizes readily available starting materials.

## Core Synthesis Reaction

The fundamental reaction involves the deprotonation of isobutyric acid by a strong base, sodium hydroxide, to form the sodium salt, **sodium isobutyrate**, and water.

Reaction Equation:



## Physicochemical Properties of Sodium Isobutyrate

A summary of the key physical and chemical properties of **sodium isobutyrate** is presented below. This data is essential for handling, storage, and characterization of the final product.

Property	Value	References
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NaO <sub>2</sub>	[4][5]
Molecular Weight	110.09 g/mol	[4][5]
Appearance	White Powder/Solid	[5]
Melting Point	320°C	[4][6]
Boiling Point	155.2°C (of parent acid)	[4]
Density	0.983 g/cm <sup>3</sup>	[4][5]
Purity (Commercial Grades)	95%, 97%, 98.5%, ≥97%	[4][5][7]
CAS Number	996-30-5	[5]

## Experimental Protocol: Synthesis of Sodium Isobutyrate

This protocol details the synthesis of **sodium isobutyrate** from isobutyric acid and sodium hydroxide.

Materials:

- Isobutyric acid (C<sub>4</sub>H<sub>8</sub>O<sub>2</sub>, MW: 88.11 g/mol )
- Sodium hydroxide (NaOH, MW: 40.00 g/mol ), pellets or a standardized solution
- Deionized water
- Anhydrous ethanol (optional, for recrystallization)
- Diethyl ether (for washing)
- Round-bottom flask
- Magnetic stirrer and stir bar

- Dropping funnel
- Ice bath
- Rotary evaporator
- Büchner funnel and filter paper
- Oven for drying

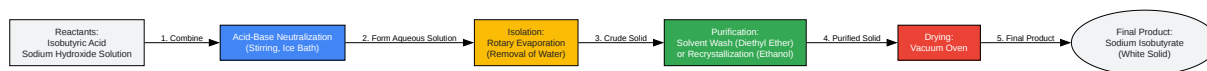
Procedure:

- Reactant Preparation:
  - In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar equivalent of sodium hydroxide in deionized water. For example, to prepare a 1 M solution, dissolve 4.00 g of NaOH pellets in water to a final volume of 100 mL.
  - Prepare a solution of isobutyric acid in a suitable solvent or use it neat if it is a liquid at room temperature. For this protocol, we will assume the use of neat isobutyric acid.
- Reaction:
  - Place the flask containing the sodium hydroxide solution in an ice bath and begin stirring.
  - Slowly add a stoichiometric equivalent of isobutyric acid to the sodium hydroxide solution using a dropping funnel. The reaction is exothermic, and the ice bath helps to control the temperature.<sup>[8]</sup>
  - For example, to react with 100 mL of 1 M NaOH (0.1 mol), you would add 8.81 g (or approximately 9.1 mL, given a density of ~0.9697 g/mL) of isobutyric acid.
  - After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
- Isolation and Purification:

- The resulting solution contains **sodium isobutyrate** dissolved in water. To isolate the solid product, the water must be removed.
  - Concentrate the solution under reduced pressure using a rotary evaporator until a solid or a thick slurry is obtained.
  - For further purification, the crude **sodium isobutyrate** can be washed with a small amount of cold diethyl ether to remove any unreacted isobutyric acid.
  - Alternatively, the product can be recrystallized from a suitable solvent like anhydrous ethanol.[8] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
  - Collect the purified solid by vacuum filtration using a Büchner funnel.
- Drying:
    - Dry the collected **sodium isobutyrate** in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
    - Store the final product in a well-closed container in a dry environment at room temperature.[5]

## Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of **sodium isobutyrate**.

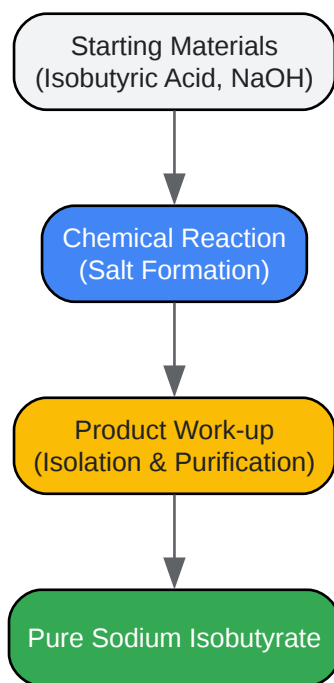


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Caption: Workflow for the synthesis of **sodium isobutyrate**.

## Logical Relationship of Synthesis Steps

The synthesis process follows a logical progression from starting materials to the final, purified product. This can be visualized as a simple pathway.



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